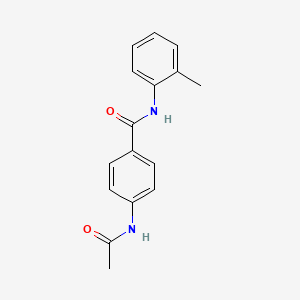![molecular formula C14H11N3O B5522969 N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide and related compounds involves multi-component reactions that can be efficiently conducted in water using bases such as triethylamine at room temperature. Such processes have been demonstrated to yield compounds with potential for various applications, including in non-linear optical (NLO) properties and molecular docking analyses, suggesting their use in fields like anticancer activity research (Jayarajan et al., 2019).
Molecular Structure Analysis
Crystal structure analysis and computational studies have provided insights into the molecular geometry, intermolecular interactions, and hydrogen bonding patterns of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. Such studies reveal the preferred tautomeric structures and the impact of molecular conformation on physical properties (Lin et al., 2001).
Chemical Reactions and Properties
Research has explored the reactivity of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, highlighting their involvement in various chemical reactions, including transamination and the potential for synthesis of novel compounds with diverse functionalities. These studies underscore the versatility of these compounds in synthetic chemistry applications (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, including solubility, crystal packing, and thermal stability, have been thoroughly investigated. These properties are crucial for determining the practical applications of these compounds, including their potential use in material science and drug design (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and the potential for forming polymorphic forms, have been studied, providing valuable insights into the versatility and application potential of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. These studies highlight the compounds' roles in the synthesis of complex molecules and their applications in drug development and material science (Zhuravel et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and synthetic chemistry . Future research could focus on exploring its synthesis, characterizing its properties, investigating its reactivity, and evaluating its potential applications .
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-8-11-4-6-12(7-5-11)17-14(18)13-3-1-2-10-16-13/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKUOGIKZJYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)